Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, an iodine atom, and a methyl group attached to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-dicarbonyl compounds.
Introduction of the iodine atom: This step often involves halogenation reactions using reagents like iodine or iodinating agents.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution products: Various substituted pyrazole derivatives.
Oxidation products: Oxidized forms of the pyrazole ring.
Hydrolysis products: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the ester group can influence its binding affinity and specificity. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives, such as:
Ethyl 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetate: Contains a bromine atom instead of iodine.
Ethyl 2-(4-fluoro-5-methyl-1H-pyrazol-1-yl)acetate: Contains a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its halogenated analogs.
Properties
Molecular Formula |
C8H11IN2O2 |
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Molecular Weight |
294.09 g/mol |
IUPAC Name |
ethyl 2-(4-iodo-5-methylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C8H11IN2O2/c1-3-13-8(12)5-11-6(2)7(9)4-10-11/h4H,3,5H2,1-2H3 |
InChI Key |
OEJDQBBBVDEIKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C=N1)I)C |
Origin of Product |
United States |
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